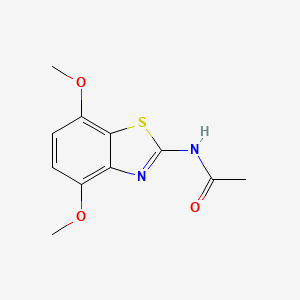

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-6(14)12-11-13-9-7(15-2)4-5-8(16-3)10(9)17-11/h4-5H,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUOCXULKJNIKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C=CC(=C2S1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative with diverse biological activities and potential medicinal applications. Benzothiazoles are recognized for their role in various pharmacological effects. Research suggests that benzothiazole derivatives, including N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide, can inhibit various enzymes and proteins, potentially affecting pathways related to cancer, inflammation, and infectious diseases.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide can be applied to various areas of scientific research:

- Chemistry It can be used as a building block for synthesizing more complex molecules.

- Biology It can be investigated for its potential as a biochemical probe or inhibitor.

- Medicine It can be explored for its therapeutic potential in treating various diseases.

- Industry It can be utilized in developing new materials or as a catalyst in chemical reactions.

Biological Activities

Benzothiazole derivatives exhibit a range of biological activities, including effectiveness against tuberculosis by inhibiting specific molecular targets involved in bacterial metabolism and survival. They can act as inhibitors of various enzymes and proteins, potentially impacting pathways related to cancer, inflammation, and infectious diseases.

Interaction Studies

Interaction studies have shown that 1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide interacts with specific molecular targets, leading to the inhibition of key enzymes involved in disease processes. Docking studies have indicated strong binding affinities to targets relevant in tuberculosis treatment. These interactions are essential for understanding the compound's mechanism of action and optimizing its efficacy.

1,4-Naphthoquinones

1,4-naphthoquinones have diverse biological effects, including antimicrobial, antifungal, antiviral, and antiprotozoal properties, and can promote wound healing . A theoretical study of the relationship between the electronic structure and the activity of the P2X7R receptor from a series of 2-hydroxy-1,4-naphthoquinone derivatives, using the quantitative structure–activity relationship (QSAR) method was done . The results showed that there are specific zones .

Heterocyclic Amine Carcinogens

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound binds to the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide with two closely related benzothiazole derivatives, focusing on substitution patterns, biological activity, and structural features.

N-[6-(Trifluoromethyl)-1,3-Benzothiazol-2-yl]-2-(3,4,5-Trimethoxyphenyl)Acetamide (BTA)

- Substituents :

- Benzothiazole ring: 6-trifluoromethyl group (electron-withdrawing).

- Acetamide side chain: 3,4,5-trimethoxyphenyl group (electron-donating).

- Biological Activity :

- Key Differences: The 4,7-dimethoxy derivative lacks the trifluoromethyl group, which may reduce electron-withdrawing effects and alter binding pocket interactions.

2-(Adamantan-1-yl)-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Acetamide

- Substituents :

- Benzothiazole ring: 6-methoxy group (electron-donating).

- Acetamide side chain: Adamantyl group (hydrophobic, rigid bicyclic structure).

- Structural Features :

- Synthesis :

- Key Differences: The 4,7-dimethoxy derivative’s dual methoxy groups may enhance solubility and hydrogen-bonding capacity compared to the single 6-methoxy substituent.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of Benzothiazole Derivatives

Benzothiazoles, including N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide, are known for their broad pharmacological profiles. They have been studied for their roles as enzyme inhibitors and their potential in treating various diseases such as cancer, bacterial infections, and neurodegenerative disorders .

The biological activity of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites. This mechanism is crucial in its anti-cancer and anti-inflammatory effects .

- Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit antibacterial properties by disrupting bacterial enzyme functions .

Anticancer Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide has shown promising results in various cancer cell lines. Studies report that it induces apoptosis and inhibits proliferation in cancer cells through several pathways:

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase.

- Apoptosis Induction : Mechanistic studies suggest that it activates caspases and alters mitochondrial membrane potential leading to programmed cell death .

Antibacterial Properties

The compound exhibits notable antibacterial activity against various strains of bacteria. Its effectiveness is comparable to standard antibiotics:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide | E. coli | 50 µg/mL |

| N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide | S. aureus | 25 µg/mL |

These findings indicate its potential as a lead compound for developing new antibacterial agents .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide. It has been shown to inhibit acetylcholinesterase (AChE), which is beneficial for conditions like Alzheimer's disease:

| Activity | IC50 (µM) |

|---|---|

| AChE Inhibition | 0.62 ± 0.03 |

This inhibition contributes to increased acetylcholine levels in the brain, enhancing cognitive function .

Case Studies and Research Findings

- Anti-HIV Activity : A study assessed the anti-HIV activity of related benzothiazole derivatives and found moderate to potent effects against wild-type HIV strains with EC50 values ranging from >7 μg/mL to <100 μg/mL .

- In Vivo Studies : Animal models have demonstrated that N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide can reduce tumor size significantly compared to controls when administered at therapeutic doses .

Q & A

Q. What are the common synthetic routes for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide, and how is structural confirmation achieved?

The synthesis typically involves condensation reactions between substituted benzothiazole precursors and acetamide derivatives. For example, 6-methoxy-1,3-benzothiazol-2-amine can react with acetylating agents under reflux conditions in solvents like chloroform or ethanol. Key steps include:

- Reagent selection : Use of acetic acid as a catalyst and ethanol as a solvent for reflux .

- Purification : Recrystallization from ethanol or chromatography to isolate the product . Structural confirmation employs NMR (¹H/¹³C), IR spectroscopy (to confirm amide C=O and methoxy groups), and X-ray crystallography for unambiguous assignment. SHELX software (e.g., SHELXL, SHELXS) is widely used for crystallographic refinement .

Q. What biological activities have been reported for this compound, and what assays are used for screening?

Preliminary studies indicate anti-inflammatory and anticancer potential. In vitro assays include:

- Enzyme inhibition : Testing against cyclooxygenase (COX) or kinases via fluorometric/colorimetric methods .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values . Mechanisms may involve interactions with hydrophobic protein pockets (benzothiazole moiety) or sulfonyl group-mediated enzyme inhibition .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

- Spectroscopy : ¹H/¹³C NMR for methoxy and acetamide group assignment; IR for C=O (1660–1680 cm⁻¹) and S–C=N (benzothiazole ring) stretches .

- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .

- Computational : DFT calculations (e.g., Gaussian) to optimize geometry and predict electronic properties .

Advanced Research Questions

Q. How can synthetic yields be optimized, and what factors influence scalability?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification .

- Catalysis : Acidic (e.g., H₂SO₄) or basic (K₂CO₃) conditions to accelerate condensation .

- Continuous flow reactors : Improve reproducibility and scalability for multi-step syntheses . Monitoring by TLC/HPLC ensures intermediate purity, and recrystallization minimizes by-products .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

- Methoxy groups : Electron-donating groups at C4/C7 enhance solubility and target binding .

- Acetamide vs. benzamide : Substituting the acetamide with bulkier groups (e.g., benzamide) reduces cytotoxicity but improves selectivity .

- Sulfonyl additions : Introducing sulfonyl groups (e.g., N-(6-sulfamoyl derivatives) modulates enzyme inhibition profiles, as seen in carbonic anhydrase isoform selectivity .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?

Contradictions often arise from assay conditions (e.g., cell line variability, incubation time). Mitigation strategies include:

- Orthogonal assays : Validate results using both fluorescence-based and radiometric enzyme assays .

- Structural validation : Confirm compound integrity via X-ray crystallography to rule out degradation .

- Dose-response curves : Use standardized protocols (e.g., CLSI guidelines) for cytotoxicity studies .

Q. What computational approaches predict target interactions for this compound?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to targets (e.g., COX-2, EGFR). Key interactions include H-bonds with methoxy groups and π-π stacking of the benzothiazole ring .

- MD simulations : Assess binding stability (e.g., 100-ns trajectories in GROMACS) to identify critical residues for interaction .

Q. How does crystallography resolve polymorphism or solvate formation in this compound?

X-ray diffraction (single-crystal) identifies polymorphs by comparing unit cell parameters and packing motifs. For example:

- H-bonding networks : Dimers formed via N–H⋯N interactions (as in adamantyl derivatives) influence solubility and stability .

- Solvate detection : Differences in Bragg peaks reveal ethanol/water inclusion, critical for formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.